1-Chloro-5,7-dimethoxyisoquinoline is an organic compound characterized by the molecular formula and a molecular weight of 223.66 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the production of complex organic molecules and pharmaceuticals. Its structure features a chloro substituent and two methoxy groups on the isoquinoline framework, which influence its chemical behavior and biological activity.
The compound can be synthesized through various chemical methods, primarily involving the chlorination of 5,7-dimethoxyisoquinoline. This synthesis can be conducted using reagents such as thionyl chloride under reflux conditions.
1-Chloro-5,7-dimethoxyisoquinoline belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. The presence of halogen and methoxy substituents enhances its reactivity and potential therapeutic properties.
The synthesis of 1-Chloro-5,7-dimethoxyisoquinoline typically involves the chlorination of 5,7-dimethoxyisoquinoline using thionyl chloride as a chlorinating agent. The reaction can be summarized as follows:
This method is favored due to its straightforwardness and efficiency in producing high yields of the desired product.
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, including temperature and reaction time, is crucial for achieving high purity levels in the final product.
The molecular structure of 1-Chloro-5,7-dimethoxyisoquinoline features a bicyclic isoquinoline core with two methoxy groups at the 5 and 7 positions and a chlorine atom at the 1 position. This configuration contributes to its unique chemical properties.
1-Chloro-5,7-dimethoxyisoquinoline can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives. For instance, nucleophilic substitution reactions can lead to the formation of new compounds with potential therapeutic applications .
The mechanism of action for 1-Chloro-5,7-dimethoxyisoquinoline is closely related to its interactions with biological targets such as enzymes or receptors. The chlorine atom and methoxy groups play critical roles in modulating binding affinity and selectivity towards these targets. Research into its specific interactions is ongoing to elucidate its potential therapeutic effects .
Relevant data indicate that the compound's stability and reactivity are influenced by both the chloro group and the methoxy substituents.
1-Chloro-5,7-dimethoxyisoquinoline has several important applications in scientific research:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications, highlighting its significance in advancing chemical sciences.
Palladium-catalyzed Suzuki-Miyaura coupling enables selective C-C bond formation at the C1 position of 1-chloro-6,7-dimethoxyisoquinoline. This reaction leverages the chloride moiety as a leaving group, facilitating cross-coupling with diverse boronic acids (aryl, heteroaryl, or alkenyl) under mild conditions. Typical catalytic systems employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (K₂CO₃ or Cs₂CO₃) in THF or dioxane at 60–80°C. The reactivity order observed (ArI > ArSO₂Cl > ArBr >> ArCl) necessitates optimized conditions for chloro-substituted isoquinolines, including higher catalyst loadings (2–5 mol%) and extended reaction times (12–24 hours) to achieve yields of 70–85% [8].
Buchwald-Hartwig amination functionalizes 1-chloro-6,7-dimethoxyisoquinoline at C1 with primary or secondary amines, yielding pharmacologically valuable aminoisoquinoline intermediates. Optimized protocols use Pd₂(dba)₃/XPhos as the catalyst system and NaOtBu as base in toluene at 100°C. Sterically hindered amines require bulkier ligands (e.g., DavePhos) and elevated temperatures (110°C) to achieve 65–92% yields. This method exhibits excellent tolerance for the dimethoxy groups, enabling late-stage diversification of the isoquinoline core.
The Pomeranz-Fritsch-Bobbitt cyclization constructs the isoquinoline core from arylaldehyde precursors, providing direct access to 6,7-dimethoxy-substituted derivatives. In a key route, 3,4-dimethoxybenzaldehyde undergoes condensation with aminoacetaldehyde dimethyl acetal to form an imine intermediate. Cyclization is then triggered by strong acids (H₂SO₄, TFA) or Lewis acids (BF₃·OEt₂) at 0–25°C, yielding 4-hydroxy-6,7-dimethoxyisoquinoline. This intermediate serves as the precursor for chlorination to the title compound. Modifications using HFIP as a solvent enhance regioselectivity and reduce side reactions, improving yields to 75–80% [4] [5].
The Petasis borono-Mannich reaction efficiently assembles advanced intermediates for isoquinoline synthesis. Condensation of 2-nitro-4,5-dimethoxybenzaldehyde with vinylboronic acids and amines generates β-nitrovinyl aniline derivatives. Subsequent iron-powder-assisted nitro reduction triggers spontaneous cyclization via imine formation, yielding 1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Oxidation (DDQ, MnO₂) then delivers the fully aromatic system. This multicomponent approach streamlines precursor synthesis with excellent diastereocontrol (dr > 9:1).
Phosphorus oxychloride (POCl₃) remains the benchmark reagent for converting 6,7-dimethoxyisoquinolin-4(1H)-one to 1-chloro-6,7-dimethoxyisoquinoline. Optimal conditions use neat POCl₃ or POCl₃ in dichloroethane (DCE) under reflux (90–110°C) for 4–8 hours, achieving 85–95% conversion. Catalytic additives (N,N-dimethylaniline, 5–10 mol%) accelerate the reaction by facilitating the formation of the reactive Vilsmeier-Haack complex. Excess POCl₃ (3–5 equivalents) ensures complete conversion, and rigorous removal of residual POCl₃ during workup is critical to minimize hydrolysis byproducts [3].
Photoredox-catalyzed radical chlorination offers regioselectivity complementary to electrophilic methods. Using 1-hydroxy-6,7-dimethoxyisoquinoline as substrate, visible-light irradiation (blue LEDs) with fac-Ir(ppy)₃ (1–2 mol%) and N-chlorosuccinimide (NCS) in acetonitrile generates chlorine radicals. These radicals undergo selective C1-H abstraction followed by oxidation to the chloride. This method avoids harsh conditions (proceeds at 25°C) and achieves 70–78% yields with excellent functional group tolerance for electron-rich heterocycles.
Chemoselective reduction of nitro intermediates precedes key cyclization steps. A robust protocol uses iron powder (5 equiv.) and 2 N HCl (catalytic) in hexafluoro-2-propanol (HFIP) at 25–40°C, achieving >95% reduction within 1–2 hours. HFIP’s strong hydrogen-bond-donating ability enhances the reducing power of iron while tolerating sensitive groups (aldehyde, ketone, nitrile, halogens). This method is pivotal for converting 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one to its aniline derivative, which spontaneously cyclizes to 4-hydroxy-6,7-dimethoxyquinoline under reaction conditions [5].
N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as a versatile C1 synthon in precursor synthesis. It condenses with 2-nitro-4,5-dimethoxyacetophenone to form the enaminone intermediate 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one in 90–95% yield (toluene, 110°C, 3 h). This intermediate’s electron-rich enamine system facilitates subsequent reduction-cyclization. DMFDMA’s dual reactivity (electrophilic carbon/nucleophilic nitrogen) also enables annulations with active methylene compounds (e.g., malononitrile) for synthesizing fused isoquinoline derivatives [2] [4].
Table 1: Physicochemical Properties of 1-Chloro-6,7-dimethoxyisoquinoline
Property | Value | Measurement Context |
---|---|---|
CAS Registry Number | 21560-29-2 | Chemical identification |
Molecular Formula | C₁₁H₁₀ClNO₂ | Elemental composition |
Molecular Weight | 223.66 g/mol | Mass spectrometry |
Melting Point | 155–160 °C | Capillary method |
Boiling Point | 355.1 ± 37.0 °C (Predicted) | Computational estimation |
Density | 1.265 ± 0.06 g/cm³ (Predicted) | Computational estimation |
LogP (Partition Coefficient) | 2.91 | Octanol-water partition |
PSA (Polar Surface Area) | 31.35 Ų | Computational prediction |
Table 2: Key Synthetic Routes to 1-Chloro-6,7-dimethoxyisoquinoline
Method | Starting Material | Key Reagent/Conditions | Yield | Advantages |
---|---|---|---|---|
Pomeranz-Fritsch-Bobbitt | 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal, H₂SO₄, Δ | 75% | Direct core assembly |
Nitro Reduction/Cyclization | 2-Nitro-4,5-dimethoxyacetophenone | DMFDMA → Fe/HFIP/HCl → POCl₃ | 68% (3 steps) | Avoids high-temperature cyclization |
POCl₃ Chlorination | 6,7-Dimethoxyisoquinolin-4(1H)-one | POCl₃ (neat), 110°C, 5 h | 92% | High efficiency, scalability |
Photoredox Chlorination | 1-Hydroxy-6,7-dimethoxyisoquinoline | fac-Ir(ppy)₃, NCS, hv, CH₃CN, 25°C | 75% | Mild, radical-based selectivity |
Table 3: Pharmacological Applications of 1-Chloro-6,7-dimethoxyisoquinoline Derivatives
Target Therapeutic Area | Derivative Structure | Key Biological Activity | Clinical Status |
---|---|---|---|
Oncology (Kinase Inhibition) | Cabozantinib intermediate | MET/VEGFR2 inhibitor | FDA-approved (2012) |
Oncology (Angiogenesis) | Tivozanib intermediate | Pan-VEGFR inhibitor (IC₅₀: 6.5–30 nM) | Phase III |
Antifungal Agents | Pyrrolo[1,2-a]pyrazine derivatives | Caspofungin synergy vs. Candida spp. | Preclinical |
Antibacterial Agents | Ciprofloxacin hybrids | DNA gyrase inhibition, MDR reversal | Preclinical |
Note: MDR = Multidrug Resistance.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5